molecular formula C23H18ClN3O4S B2802619 ethyl 5-(2-chlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-26-0

ethyl 5-(2-chlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2802619
CAS No.: 851948-26-0
M. Wt: 467.92
InChI Key: DCNRWJCGLHJKMI-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H18ClN3O4S and its molecular weight is 467.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of various heterocyclic compounds utilizing Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate as a starting material or intermediate has been a significant focus. Researchers have developed methods to synthesize novel pyridazine derivatives and related compounds, highlighting the versatility of this chemical structure in generating diverse molecular architectures with potential biological activities (Deeb & El-Abbasy, 2006); (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Antibacterial Activity

Some studies have explored the antibacterial properties of derivatives synthesized from Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate. These studies aim to identify new compounds with effective antibacterial activity against various pathogens, contributing to the search for novel antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).

Chemical Reactivity and Transformation

Research has also been conducted on the chemical reactivity and transformation of Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate into other chemical structures. This includes studying its behavior under various conditions to synthesize new chemical entities, potentially leading to the discovery of compounds with valuable pharmacological or chemical properties (Harb, Hesien, Metwally, & Elnagdi, 1989).

Exploration of Biological Activities

The synthesized compounds from Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate have been evaluated for various biological activities, including antimicrobial, anti-inflammatory, and potential antiallergy effects. This exploration is crucial for identifying new therapeutic agents that can address current challenges in medical treatments (Mohamed, Hassan, Sadek, & Mekheimer, 1996).

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is not specified in the literature .

Safety and Hazards

The safety and hazards associated with Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate are not specified in the literature .

Properties

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S/c1-3-31-23(30)19-16-12-32-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNRWJCGLHJKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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